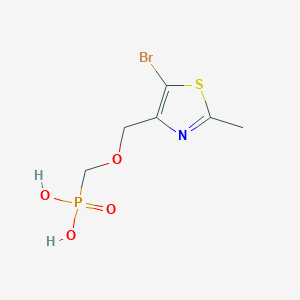![molecular formula C10H12N2O3S B14905300 4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
4-[(4-Nitrophenyl)sulfanyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Nitrophenyl)thio)morpholine is a chemical compound that has garnered significant interest in medicinal chemistry. It is known for its role as a precursor to 4-thiomorpholinoaniline, a useful building block in the synthesis of various pharmacologically active compounds . The compound features a morpholine ring substituted with a 4-nitrophenylthio group, which imparts unique chemical properties.
准备方法
The synthesis of 4-((4-Nitrophenyl)thio)morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under controlled conditions . This reaction is facilitated by the nucleophilic nature of thiomorpholine, which attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene, resulting in the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to neutralize the by-products.
Industrial production methods for this compound are not extensively documented, but the principles of nucleophilic aromatic substitution can be scaled up for larger-scale synthesis. The choice of solvent, temperature, and reaction time are critical factors that need to be optimized for industrial applications.
化学反应分析
4-((4-Nitrophenyl)thio)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The compound can participate in further substitution reactions, particularly at the nitro group or the aromatic ring, to introduce additional functional groups.
Common reagents for these reactions include hydrogen gas, tin(II) chloride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-((4-Nitrophenyl)thio)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antidiabetic, antimigraine, and antimicrobial agents. The compound’s derivatives are explored for their potential as kinase inhibitors, reverse transcriptase inhibitors, and other therapeutic agents.
Biological Studies: The compound and its derivatives are used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications:
作用机制
The mechanism of action of 4-((4-Nitrophenyl)thio)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as an inhibitor of certain enzymes or receptors. The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and protein targets . The nitro group, when reduced to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
相似化合物的比较
4-((4-Nitrophenyl)thio)morpholine can be compared with similar compounds such as 4-(4-nitrophenyl)morpholine. The key difference lies in the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom increases the compound’s lipophilicity and provides a site for oxidation, making it a versatile intermediate in synthetic chemistry .
Similar compounds include:
4-(4-Nitrophenyl)morpholine: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
4-Thiomorpholinoaniline: The reduced form of 4-((4-Nitrophenyl)thio)morpholine, used as a building block in various synthetic applications.
属性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
InChI 键 |
HHLDAZDJEMBLCY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1SC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


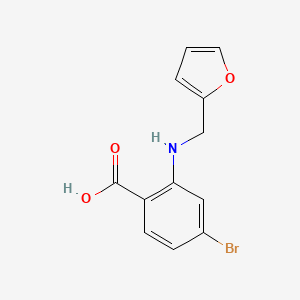
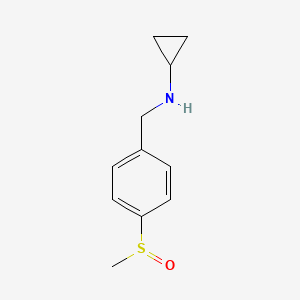
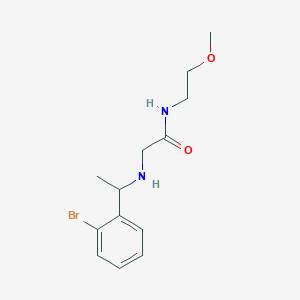
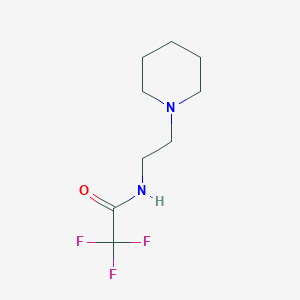
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
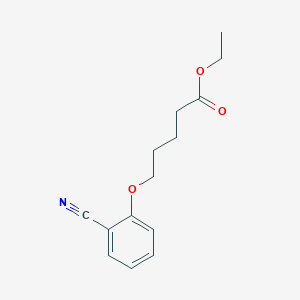
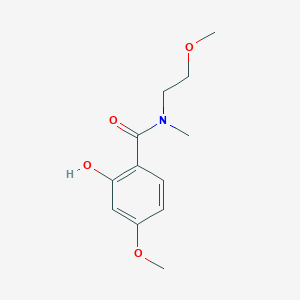
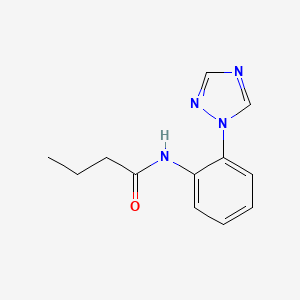
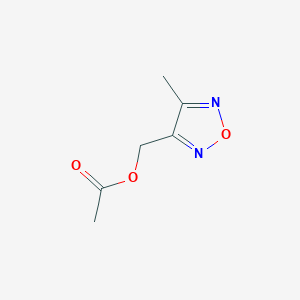
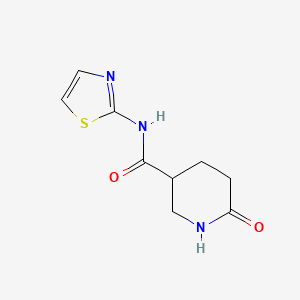
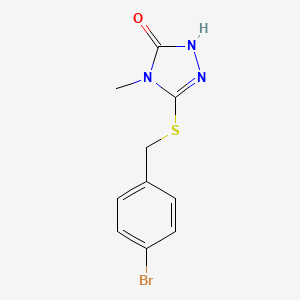
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
![rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)
